2-{Spiro[2.2]pentan-1-yl}ethan-1-ol
Description
Historical Context and Evolution of Strained Hydrocarbons Research
The investigation into strained hydrocarbons dates back to the late 19th century. In 1887, Gustavson synthesized spiropentane (B86408), though its unique structure was not confirmed until later. wikipedia.org The early 20th century saw pioneering work that laid the theoretical foundation for understanding the peculiarities of these molecules. This research has since evolved to explore the synthesis, properties, and applications of a vast array of strained systems, including complex spirocyclic and polycyclic frameworks. nih.govnih.govchemenu.com The development of new synthetic methodologies has been crucial in accessing these challenging molecular architectures. acs.orgnih.gov
Defining Spiro[2.2]pentane Architectures within Small Ring Systems
Spiro compounds are characterized by at least two rings connected by a single common atom, known as the spiro atom. wikipedia.org Spiro[2.2]pentane is the simplest carbocyclic spiro compound, consisting of two cyclopropane (B1198618) rings sharing a central carbon atom. wikipedia.org This arrangement results in a rigid, three-dimensional structure with distinct bond angles and lengths compared to their acyclic or larger ring counterparts. The nomenclature "spiro[2.2]pentane" indicates that there are two carbon atoms in each ring, excluding the spiro center. wikipedia.org
Significance of Ring Strain in Sprio[2.2]pentane Scaffolds
The defining feature of spiro[2.2]pentane and its derivatives is the significant ring strain inherent in the two cyclopropane rings. This strain arises primarily from two factors:
Angle Strain: The ideal bond angle for an sp³-hybridized carbon atom is 109.5°. In a cyclopropane ring, the internal C-C-C bond angles are constrained to 60°, leading to substantial angle strain. In spiropentane, the C-C-C angles at the spiro carbon are slightly larger than in cyclopropane, at 62.2°, but still highly strained. wikipedia.org
Torsional Strain: The hydrogen atoms on adjacent carbon atoms in the cyclopropane rings are eclipsed, resulting in torsional strain.
This high degree of strain makes the bonds in spiro[2.2]pentane scaffolds weaker and the molecule more reactive than unstrained alkanes. The stored potential energy can be released in chemical reactions, often leading to ring-opening or rearrangement products.
Overview of Research Trajectories for Spirocyclic Alcohols, with a Focus on 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol
Research into spirocyclic alcohols has been driven by their potential as building blocks in the synthesis of complex natural products and pharmaceuticals. The introduction of a hydroxyl group provides a functional handle for further chemical transformations. While general synthetic methods for spirocyclic alcohols exist, such as the reaction of organometallic reagents with spirocyclic ketones or aldehydes, specific research on this compound is limited in publicly available literature.
The compound this compound, with the chemical formula C₇H₁₂O, is a derivative of spiropentane featuring a hydroxyethyl (B10761427) substituent. synquestlabs.comsigmaaldrich.com Its structure combines the high strain of the spiro[2.2]pentane core with the reactivity of a primary alcohol. While detailed research findings on its synthesis and reactivity are not extensively documented, its availability from commercial suppliers suggests its use as a specialized building block in organic synthesis. synquestlabs.comsigmaaldrich.comkeyorganics.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 118757-50-9 | synquestlabs.comsigmaaldrich.com |
| Molecular Formula | C₇H₁₂O | synquestlabs.comsigmaaldrich.com |
| Molecular Weight | 112.17 g/mol | synquestlabs.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Purity | 95% | sigmaaldrich.com |
Table 2: IUPAC and InChI Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | 2-(spiro[2.2]pentan-1-yl)ethan-1-ol | sigmaaldrich.com |
| InChI | 1S/C7H12O/c8-4-1-6-5-7(6)2-3-7/h6,8H,1-5H2 | sigmaaldrich.com |
| InChI Key | MJIWDGGQDVOYPX-UHFFFAOYSA-N | sigmaaldrich.com |
The study of molecules like this compound contributes to the broader understanding of how the unique properties of strained spirocyclic systems can be harnessed in the design and synthesis of novel compounds with potential applications in various fields of chemistry. Further research into the specific reactivity and synthetic utility of this and related spirocyclic alcohols will undoubtedly continue to be an active area of investigation.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-spiro[2.2]pentan-2-ylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-1-6-5-7(6)2-3-7/h6,8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIWDGGQDVOYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC2CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50456033 | |
| Record name | Spiro[2.2]pentaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118757-50-9 | |
| Record name | Spiro[2.2]pentaneethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50456033 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Pathways of 2 Spiro 2.2 Pentan 1 Yl Ethan 1 Ol and Spiro 2.2 Pentane Architectures
Strain-Release Driven Transformations in Spiro[2.2]pentanes
The high degree of ring strain in spiro[2.2]pentanes is the primary determinant of their chemical reactivity. nih.gov This strain energy facilitates a range of transformations that are not readily accessible to their less-strained counterparts. rsc.org The opening of one or both of the cyclopropane (B1198618) rings is a common theme in the chemistry of these compounds, providing access to diverse and often complex molecular architectures.
Ring-Opening Reactions
Ring-opening reactions are a hallmark of spiro[2.2]pentane chemistry, driven by the significant release of strain energy. acs.org These transformations can be initiated by a variety of reagents and conditions, including acids, nucleophiles, radical initiators, and heat, each leading to distinct product profiles.
Under acidic conditions, spiro[2.2]pentane derivatives can undergo facile rearrangements and ring expansions. For instance, oxaspiro[2.2]pentanes, which are structurally related to spiro[2.2]pentanes, readily rearrange to cyclobutanones. nih.gov This transformation is driven not only by the release of ring strain from both the epoxide and cyclopropane rings but also by the formation of a stable carbonyl group. The reaction proceeds through a stabilized cyclopropylcarbinyl cation intermediate, which undergoes a pinacol-like rearrangement. nih.gov Similarly, acid-catalyzed rearrangements of other spiro systems, such as those derived from 2-oxocycloheptaneacetic acids, can lead to the formation of spiro-α,β-butenolides. rsc.org
A Brønsted acid-induced rearrangement of a densely functionalized 1,4-dioxaspiro[2.2]pentane intermediate has been shown to produce enones in good yield. nih.gov The presence of stabilizing groups, such as aryl groups, can facilitate these rearrangements by stabilizing the carbocation intermediates formed during the ring-expansion process. nih.gov
| Starting Material | Reagent/Conditions | Product(s) | Key Features |
| Oxaspiro[2.2]pentane | Lewis Acid or Heat | Cyclobutanone | Release of ring strain, formation of a C=O bond, proceeds through a cyclopropylcarbinyl cation. nih.gov |
| 1,4-Dioxaspiro[2.2]pentane intermediate | Brønsted Acid | Enones | Rearrangement at the more substituted terminus. nih.gov |
| Derivatives of 2-oxocycloheptaneacetic acids | Boron trifluoride etherate, acetic acid, acetic anhydride | Spiro-α,β-butenolides | Acid-catalyzed rearrangement. rsc.org |
Spiro[2.2]pentane systems are susceptible to nucleophilic attack, leading to ring-opening and the formation of new carbon-carbon or carbon-heteroatom bonds. In oxaspiro[2.2]pentanes, nucleophilic addition can lead to the cleavage of a C-O bond, resulting in substituted cyclobutanes. nih.gov The regioselectivity of the attack can often be controlled by the steric and electronic properties of the substrate and the nucleophile. nih.gov
For example, the addition of cuprates to 1,4-dioxaspiro[2.2]pentanes can be challenging, but with the appropriate Gilman reagent, substituted ketone products can be obtained. nih.gov Nitrogen heterocycles have also been synthesized from 1,4-dioxaspiro[2.2]pentanes through epoxidation and subsequent ring-opening with nucleophiles like benzamides. nih.gov Furthermore, the reaction of spiro[2.2]pentane with phosphorus pentachloride, an electrophilic reagent, leads to the opening of a three-membered ring to form a new type of phosphorylated cyclic hydrocarbon. researchgate.net
| Spirocyclic System | Nucleophile/Reagent | Product Type | Mechanistic Feature |
| Oxaspiro[2.2]pentane | Various Nucleophiles | Substituted Cyclobutanes | C-O bond cleavage. nih.gov |
| 1,4-Dioxaspiro[2.2]pentane | Gilman Reagent (Cuprate) | Substituted Ketones | C-C bond formation. nih.gov |
| 1,4-Dioxaspiro[2.2]pentane | Benzamides | Azolines and Azoles | C-N bond formation, ring opening. nih.gov |
| Spiro[2.2]pentane | Phosphorus Pentachloride | Phosphorylated Cyclic Hydrocarbon | Electrophilic ring opening. researchgate.net |
The high strain energy of spiro[2.2]pentanes also facilitates their participation in radical reactions. Homolytic cleavage of a C-C bond can lead to the formation of a diradical intermediate, which can then undergo further reactions, including formal cycloadditions. nih.gov These strain-driven radical formal cycloadditions have become increasingly important, particularly with the rise of photoredox catalysis, as they provide access to sp³-rich ring systems that are of interest in medicinal chemistry. nih.gov
While much of the research in this area has focused on cyclopropanes, the principles are applicable to other strained ring systems like spiro[2.2]pentanes. nih.gov These reactions can generate functionally decorated and structurally complex molecules that are difficult to synthesize by other methods. nih.gov
Thermal activation can also induce rearrangements in spiro[2.2]pentane systems. The high strain energy can be released through heating, leading to the formation of more stable constitutional isomers. For example, the thermal rearrangement of bicyclopropylidene, a related strained system, is a well-known reaction. researchgate.net In the case of oxaspiro[2.2]pentanes, thermal induction can lead to the formation of a cyclopropylcarbinyl cation, which then rearranges to a cyclobutanone, similar to the acid-catalyzed pathway. nih.gov A major thermal reaction pathway for some highly strained spiro systems is the rearrangement to furanones and butenolides, proceeding through the cleavage of a cyclopropyl (B3062369) C-C bond and a C-O bond to form a zwitterionic intermediate. nih.gov
Transition-Metal Catalyzed Ring-Scission and Functionalization
Transition metals are powerful catalysts for the activation and functionalization of spiro[2.2]pentanes and related strained rings. rsc.org These catalysts can promote ring-scission and subsequent coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The combination of C-H activation and ring-scission has broadened the scope of these transformations to include less reactive C-H bonds. rsc.org
The mechanisms of these transition-metal-catalyzed reactions are diverse and depend on the specific metal, ligands, and substrates involved. rsc.org For example, rhodium catalysts have been used in the synthesis of eight-membered rings from o-styryl-cyclobutanones derived from oxaspiro[2.2]pentanes. nih.gov This ring expansion is driven by the release of strain energy from both rings. nih.gov Transition-metal-catalyzed [2+2+2] cycloadditions are another powerful tool for constructing six-membered rings with high efficiency. udg.edu
| Catalyst System | Substrate Type | Product Type | Key Transformation |
| Rhodium Catalyst | o-Styryl-cyclobutanone (from Oxaspiro[2.2]pentane) | Eight-membered ring | Ring expansion. nih.gov |
| Various Transition Metals (Co, Ni, Ru, Rh, etc.) | Unsaturated Substrates | Six-membered carbo- and heterocycles | [2+2+2] Cycloaddition. udg.edu |
| Copper/Silver Catalyst | N-aryl alkynamides and methylarenes | 3-benzyl spiro nih.govacs.orgtrienones | Oxidative ipso-annulation and dearomatization. rsc.org |
Integration with C-H Activation
The high degree of s-character in the C-H bonds of spiro[2.2]pentanes, a consequence of their significant ring strain, makes them intriguing substrates for C-H activation reactions. While specific studies on the C-H activation of 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol are not prevalent in the literature, the reactivity of the parent spiro[2.2]pentane scaffold provides valuable insights.
Recent research has demonstrated a formal C-H insertion process when utilizing cyclopropyl sulfone anions as cyclopropylidene equivalents, leading to the formation of vinylcyclopropanes. nih.gov Deuterium-labeling studies suggest that these products arise from a stepwise addition-elimination/isomerization pathway rather than a direct C-H insertion. nih.gov This highlights the potential for the strained C-C and C-H bonds of the spiro[2.2]pentane system to participate in novel transformations.
The development of methods for the synthesis of substituted arylspiro[2.2]pentanes using sulfones as carbene equivalents further underscores the interest in functionalizing this strained carbocycle. nih.gov The inherent rigidity and defined exit vectors of the spiro[2.2]pentane framework make it an attractive scaffold in medicinal chemistry, driving the exploration of C-H functionalization strategies to access novel and densely functionalized derivatives. nih.gov
Reactivity Profile of the Ethan-1-ol Moiety within the Spiro[2.2]pentane Framework
The presence of the ethan-1-ol moiety on the spiro[2.2]pentane core introduces a versatile functional group that can undergo a variety of chemical transformations.
The hydroxyl group of this compound can be derivatized through reactions common to alcohols. These transformations are crucial for introducing new functionalities and for protecting the hydroxyl group during other synthetic steps.
One of the most common derivatization methods is the formation of silyl (B83357) ethers. The reaction of the hydroxyl group with an activated trialkyl(aryl)silane is widely used due to the ease of both the formation and subsequent cleavage of the silyl ether bond. nih.gov This strategy is particularly valuable in solid-phase synthesis and for the chemoselective enrichment of hydroxyl-containing molecules. nih.gov For instance, a polymer-supported benzylic chlorodiethylsilane can selectively form a silyl ether with the hydroxyl group, allowing for the separation of the desired compound from other molecules that lack this functional group. nih.gov
Another method for derivatizing hydroxyl groups is through dansylation, which involves reacting the alcohol with dansyl chloride to create a fluorescent derivative. unomaha.edu This technique is highly sensitive and allows for the detection of minute quantities of the alcohol. unomaha.edu The reaction can be carried out under basic conditions, and the resulting dansylated compound can be readily detected using ultraviolet light. unomaha.edu
The hydroxyl group can play a significant role in directing the stereochemical outcome of reactions on the spiro[2.2]pentane scaffold and can also activate adjacent positions for further transformations.
In the context of spirocyclic systems, hydroxyl groups can act as directing groups in oxidation reactions. For example, in the synthesis of oxaspiro[2.2]pentanes from methylene (B1212753) cyclopropane derivatives, the presence of an ether, a derivative of a hydroxyl group, can influence the diastereoselectivity of the oxidation. nih.gov This directing effect is crucial for controlling the stereochemistry of the resulting spirocyclic products. nih.gov
Furthermore, the hydroxyl group can influence the reactivity of neighboring functional groups. In propargylic alcohols, the hydroxyl group can be directly substituted in nucleophilic substitution reactions, a process that is highly atom-efficient. researchgate.net While this compound is not a propargylic alcohol, this principle highlights the potential for the hydroxyl group to participate in or facilitate reactions at adjacent positions.
The position of the hydroxyl group can also significantly impact electrochemical reactivity. Studies on butanediols have shown that the proximity of two hydroxyl groups increases reactivity and lowers the anodic potential. rsc.org While this compound contains only one hydroxyl group, this finding suggests that the electronic environment created by the hydroxyl group can influence the electrochemical properties of the molecule.
Elucidation of Reaction Mechanisms through Experimental and Theoretical Studies
The unique strained nature of the spiro[2.2]pentane ring system has prompted numerous experimental and theoretical studies to understand its structure and reactivity.
Electron diffraction studies have revealed that the C-C bond lengths in spiro[2.2]pentane are not uniform. The bonds to the central spiro carbon are shorter (146.9 pm) than the bonds between the methylene groups (151.9 pm). wikipedia.org The C-C-C angles at the spiro carbon are approximately 62.2°, which is larger than in cyclopropane. wikipedia.org These structural features are a direct consequence of the immense ring strain.
Thermolysis of spiro[2.2]pentane in the gas phase at high temperatures (360-410 °C) leads to ring expansion to form methylenecyclobutane (B73084), along with fragmentation to ethene and propadiene. wikipedia.org This reaction is believed to proceed through a diradical intermediate formed by the cleavage of the weaker, longer C-C bond. wikipedia.org
Theoretical calculations, including ab initio and density functional theory (DFT) studies, have been employed to further probe the structure and properties of spiro[2.2]pentane and its derivatives. acs.org These studies have provided insights into vibrational frequencies and have been used to refine structural parameters determined by experimental methods like electron diffraction. acs.org For instance, computational studies have suggested that the NMR determination of the HCH bond angle in spiro[2.2]pentane is more accurate than the value obtained from electron diffraction. acs.org
The reaction of spiro[2.2]pentane with phosphorus pentachloride has been reported to yield (2,2-dichlorocyclopropyl)acetyl chloride. researchgate.net This transformation highlights the susceptibility of the strained ring system to electrophilic attack and subsequent rearrangement.
A new synthetic route to polysubstituted spiropentanes has been developed involving a tandem regio- and diastereoselective carbometalation of sp2-disubstituted cyclopropenes, followed by an intramolecular nucleophilic substitution. acs.org The regioselectivity of this process is controlled by a directing group that also serves as a leaving group in the subsequent substitution step. acs.org This methodology allows for the creation of complex spiropentane (B86408) derivatives with multiple contiguous stereocenters. acs.org
The reactivity of related oxaspiro[2.2]pentanes has also been investigated. These compounds undergo ring-opening reactions through either acid-mediated rearrangement or nucleophilic addition, where the C-O bond of the epoxide is cleaved. nih.gov This reactivity pattern is similar to that of other strained epoxides. nih.gov
Interactive Data Tables
Table 1: Structural Properties of Spiro[2.2]pentane
| Property | Value | Source |
| C-C Bond Length (spiro carbon) | 146.9 pm | wikipedia.org |
| C-C Bond Length (methylene groups) | 151.9 pm | wikipedia.org |
| C-C-C Angle (at spiro carbon) | 62.2° | wikipedia.org |
Computational and Theoretical Investigations of Spiro 2.2 Pentane Compounds
Analysis of Molecular Geometry and Electronic Structure
The spirocyclic nature of spiro[2.2]pentane, where two cyclopropane (B1198618) rings are joined at a single carbon atom, results in a three-dimensional structure with significant angle strain. solubilityofthings.com Electron diffraction studies have revealed that the carbon-carbon bond lengths in the parent spiropentane (B86408) are not uniform. The bonds to the central spiro carbon are shorter (146.9 pm) than the bonds between the methylene (B1212753) (CH₂) groups (151.9 pm). wikipedia.org Furthermore, the C-C-C bond angle at the spiro carbon is 62.2°, which is larger than that in cyclopropane. wikipedia.org
The bonding in highly strained systems like spiro[2.2]pentane is characterized by bent bonds, where the electron density is located outside the internuclear axis. This deviation from typical linear sigma bonds is a consequence of the geometric constraints of the small rings. The high degree of strain in spiro[2.2]pentane influences its reactivity, making the carbon-carbon bonds susceptible to cleavage. masterorganicchemistry.com In fact, the C-C bond dissociation energy in cyclopropane is notably weaker (65 kcal/mol) than a typical C-C single bond (80-85 kcal/mol), and this trend is expected to be present in the even more strained spiro[2.2]pentane system. masterorganicchemistry.com The inherent ring strain in these systems is a key driver for their chemical transformations, often leading to ring-opening or rearrangement reactions. nih.gov
Quantification of Ring Strain Energy (RSE)
Ring strain energy (RSE) is a critical parameter for understanding the stability and reactivity of cyclic molecules. numberanalytics.com It represents the excess energy of a cyclic compound compared to a hypothetical strain-free acyclic analogue. libretexts.orglibretexts.org For spiro[2.2]pentane, the RSE is significant due to the presence of two highly strained cyclopropane rings.
Advanced computational methods are essential for accurately quantifying RSE. numberanalytics.com Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost for calculating molecular energies and geometries. numberanalytics.comdigitellinc.com More accurate, but computationally intensive, post-Hartree-Fock methods like MP2 and CCSD(T) are also employed. numberanalytics.com A common approach to calculate RSE involves the use of homodesmotic reactions. numberanalytics.comstackexchange.com These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, allowing for the isolation and calculation of the strain energy. numberanalytics.comstackexchange.com Machine learning techniques, particularly graph neural networks (GNNs), are also emerging as powerful tools for rapidly and reliably predicting RSE. chemrxiv.org
The ring strain energy of spiro[2.2]pentane is notably high, even when compared to other strained cyclic systems. The strain energy of spiropentane (62.9 kcal/mol) is significantly greater than the sum of the strain energies of two individual cyclopropane rings (54.8 kcal/mol). mdpi.com This additional strain is a consequence of the spiro-fusion. In contrast, the strain energy of other spiroalkanes, such as spiro[3.3]octane, more closely approximates the sum of the strain energies of their constituent rings. mdpi.com For example, the strain energy of bicyclobutane (66.5 kcal/mol) is also considerably higher than twice the strain of a single cyclopropane ring. mdpi.com
Table 1: Comparison of Ring Strain Energies (RSE) in Various Cyclic Systems
| Compound | Calculated RSE (kcal/mol) |
| Cyclopropane | 27.6 masterorganicchemistry.com |
| Cyclobutane (B1203170) | 26.3 masterorganicchemistry.com |
| Spiro[2.2]pentane | 62.9 mdpi.com |
| Bicyclobutane | 66.5 mdpi.com |
| [2.1.0]Bicyclopentane | 55.6 mdpi.com |
| Prismane | 142.0 mdpi.com |
| Cubane | 157.5 mdpi.com |
This table presents a selection of calculated ring strain energies for various cyclic hydrocarbons to provide a comparative context for the high strain in spiro[2.2]pentane.
Modeling of Reaction Pathways and Transition States
Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving spiro[2.2]pentane derivatives. By calculating the energies of reactants, products, intermediates, and transition states, chemists can predict reaction pathways and understand the factors that control selectivity. For instance, the thermal rearrangement of spiropentane to methylenecyclobutane (B73084) is presumed to proceed through a diradical intermediate formed by the cleavage of one of the weaker, longer C-C bonds. wikipedia.org
Computational studies have also been employed to understand the transformation of substituted alkylidenecyclopropanes into spiro[2.2]pentanes and spiro[2.3]hexanes, with the reaction outcome being dependent on the solvent used. researchgate.net Plausible mechanisms involving the formation and subsequent reaction of organoaluminum intermediates have been proposed based on these computational models. researchgate.net Furthermore, quantum chemical calculations have been used to investigate the photochemical synthesis of benzoyl spiro[2.2]pentanes, identifying a decrease in the activation barrier for a key hydrogen shift step in the presence of a mesyloxy group. nih.gov These models provide valuable insights into the intricate details of reaction mechanisms that are often difficult to probe experimentally.
Prediction of Regio- and Stereoselectivity in Spiro[2.2]pentane Reactions
The prediction of how and where a chemical reaction will occur on a molecule is a central theme in organic synthesis. For spiro[2.2]pentane derivatives, computational studies have been instrumental in elucidating the factors that govern regioselectivity (where on the molecule a reaction occurs) and stereoselectivity (the spatial orientation of the new bonds).
A significant area of investigation has been the carbometalation of spiro[2.2]pentane precursors, such as sp²-disubstituted cyclopropenes, to form polysubstituted spiropentanes. nih.govacs.org Theoretical models and experimental results show that selectivity is achieved through a combination of effects. One key factor is the use of a directing group, such as a hydroxyl group that is converted into an alcoholate in the reaction medium. acs.org This alcoholate directs the incoming organometallic nucleophile to the same face of the molecule, a phenomenon known as syn-facial diastereoselective addition. acs.orgresearchgate.net
Furthermore, the directing group can also control the regioselectivity of the addition, dictating which of the two double-bond carbons the nucleophile attacks. nih.govacs.org This directing group is often designed to also function as a leaving group in a subsequent intramolecular nucleophilic substitution, which finalizes the formation of the spiropentane ring system. nih.govacs.orgresearchgate.net The interplay between the directing group's ability to control both the regio- and diastereoselectivity is crucial for synthesizing specific isomers of polysubstituted spiropentanes. nih.gov
Computational models, such as those based on Density Functional Theory (DFT), can reproduce and explain experimentally observed selectivities. researchgate.net These models help rationalize why certain combinations of reactants lead to a single product with high fidelity, while others may result in a mixture of isomers.
Influence of Steric and Electronic Factors on Reactivity
The reactivity of spiro[2.2]pentane compounds is profoundly influenced by both steric and electronic factors. Steric effects arise from the spatial arrangement of atoms, where bulky groups can hinder the approach of a reagent to a reaction site. numberanalytics.comyoutube.com Electronic effects relate to how the distribution of electrons within the molecule influences its stability and reactivity. nih.gov
In the context of spiro-activated electrophilic cyclopropanes, the reactivity is enhanced because the spiro-fusion facilitates the delocalization of negative charge in the reaction's transition state. nih.gov The orthogonal arrangement of the cyclopropane ring relative to the activating carbonyl groups is key to this stabilization. nih.gov The inherent strain of the spiropentane framework also contributes to its reactivity, as reactions that lead to ring-opening can relieve this strain. wikipedia.orgnih.gov
Kinetic studies on the ring-opening reactions of spiro-activated cyclopropanes with nucleophiles like thiophenolates provide quantitative data on these influences. nih.gov The reaction rates show a clear correlation with the electronic properties of the nucleophile; more electron-rich (more basic) thiophenolates react faster. nih.gov This relationship can be visualized in Hammett plots, which correlate reaction rates with substituent constants that quantify the electron-donating or electron-withdrawing nature of groups on the nucleophile. nih.gov
The steric environment around the reaction center is also critical. For instance, in SN2 reactions, steric hindrance can dramatically slow down or even prevent a reaction by blocking the nucleophile's path. youtube.com In the synthesis of polysubstituted spiropentanes, the presence of substituents on the cyclopropene (B1174273) precursor can slightly decrease the diastereoselectivity of the carbometalation process due to competing steric interactions. acs.org This demonstrates a subtle balance where electronic direction from a guiding group may be slightly overridden by steric clashes from other parts of the molecule. acs.org
| Thiophenolate Nucleophile (ArS⁻) | Substituent on Phenyl Ring | pKaH of Conjugate Acid (ArSH) | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|---|
| 4-MeO-C₆H₄S⁻ | -OMe (electron-donating) | 7.09 | 1.11 x 10² |
| 4-Me-C₆H₄S⁻ | -Me (electron-donating) | 6.89 | 7.71 x 10¹ |
| C₆H₅S⁻ | -H (neutral) | 6.60 | 4.28 x 10¹ |
| 4-Cl-C₆H₄S⁻ | -Cl (electron-withdrawing) | 5.88 | 1.49 x 10¹ |
Conformational Analysis and Dynamics of Spiro[2.2]pentane Alcohols
The three-dimensional shape, or conformation, of a molecule is critical to its function and reactivity. Spiro[2.2]pentane derivatives, including alcohols like 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, are considered conformationally constrained scaffolds. nih.gov This rigidity is a direct result of the fused, small-ring system.
Conformational analysis, often performed using computational methods and supported by NMR spectroscopy, is used to determine the most stable spatial arrangements of the atoms in these molecules. nih.gov For substituted spiropentanes, such as those designed as analogues of bioactive molecules like L-glutamic acid, understanding the precise 3D orientation of the functional groups (e.g., carboxyl and amino groups) is essential for predicting their interaction with biological targets. nih.gov
In the case of spiro[2.2]pentane alcohols, the conformation is largely defined by the orientation of the alcohol-bearing side chain relative to the rigid spiropentane core. The rotation around the single bonds connecting the side chain to the ring system will have specific energy minima, corresponding to the most stable conformations. These preferred conformations aim to minimize steric strain between the side chain and the hydrogen atoms on the cyclopropane rings.
Advanced Spectroscopic Characterization of 2 Spiro 2.2 Pentan 1 Yl Ethan 1 Ol and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, both ¹H and ¹³C NMR would provide critical information.
Detailed Proton (¹H) NMR and Carbon-13 (¹³C) NMR Chemical Shift Assignments and Coupling Constant Analysis
A ¹H NMR spectrum would be expected to show distinct signals for the protons on the ethanol (B145695) side chain (-CH₂- and -OH) and the spiro[2.2]pentane core. The high degree of strain and the unique magnetic environments of the cyclopropyl (B3062369) protons would likely result in complex splitting patterns and chemical shifts in the upfield region of the spectrum. The diastereotopic nature of the methylene (B1212753) protons in the cyclopropyl rings would further add to the complexity.
A ¹³C NMR spectrum would reveal the number of unique carbon environments. sigmaaldrich.com Due to the molecule's symmetry, fewer than seven signals might be observed. The spiro carbon, being quaternary and highly strained, would have a characteristic chemical shift. The carbons of the ethanol moiety would be readily identifiable by their shifts, influenced by the adjacent hydroxyl group.
Hypothetical Data Table for NMR Assignments:
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H-¹H Coupling Constants (Hz) |
|---|---|---|---|
| C1' (CH) | N/A | N/A | N/A |
| C2' (CH₂) | N/A | N/A | N/A |
| C3' (CH₂) | N/A | N/A | N/A |
| C4' (Spiro C) | N/A | N/A | N/A |
| C5' (CH₂) | N/A | N/A | N/A |
| C1 (CH₂) | N/A | N/A | N/A |
| C2 (CH₂OH) | N/A | N/A | N/A |
| OH | N/A | N/A | N/A |
Note: This table is for illustrative purposes only. Actual data is not available.
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Elucidation and Stereochemical Assignment
To unambiguously assign the complex ¹H and ¹³C signals, a suite of 2D NMR experiments would be indispensable.
COSY (Correlation Spectroscopy) would establish proton-proton coupling networks, helping to trace the connectivity within the ethanol side chain and the individual cyclopropane (B1198618) rings.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, providing a clear map of C-H one-bond connections.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This would be particularly important for determining the relative stereochemistry of the substituents on the spiropentane (B86408) ring.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of this compound would be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the alcohol functional group. C-H stretching vibrations for the sp³ hybridized carbons would appear just below 3000 cm⁻¹. The C-O stretching vibration would be expected in the 1050-1260 cm⁻¹ region. The highly strained C-C bonds of the cyclopropyl rings might also show characteristic absorptions.
Hypothetical IR Data Table:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3350 | Strong, Broad | O-H stretch |
| ~2990-2850 | Medium-Strong | C-H stretch (sp³) |
| ~1050 | Medium-Strong | C-O stretch |
Note: This table is for illustrative purposes only. Actual data is not available.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry would confirm the molecular weight of the compound (112.17 g/mol ). keyorganics.net The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) at m/z = 112. The fragmentation pattern would be key to confirming the structure. Common fragmentation pathways for alcohols include the loss of a water molecule (M-18), leading to a peak at m/z = 94. Alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen) would be a major fragmentation route, potentially leading to a fragment at m/z = 31 ([CH₂OH]⁺) or the loss of this fragment. researchgate.net Fragmentation of the spiropentyl group would also produce a series of characteristic ions.
Hypothetical Mass Spectrometry Fragmentation Table:
| m/z | Possible Fragment |
|---|---|
| 112 | [C₇H₁₂O]⁺ (Molecular Ion) |
| 94 | [C₇H₁₀]⁺ (Loss of H₂O) |
| 81 | [C₆H₉]⁺ (Loss of CH₂OH) |
| 31 | [CH₂OH]⁺ (Alpha-cleavage) |
Note: This table is for illustrative purposes only. Actual data is not available.
Electron Paramagnetic Resonance (EPR) for Radical Intermediates in Strain-Driven Reactions
The high degree of ring strain in the spiro[2.2]pentane system makes it susceptible to reactions involving the opening of the cyclopropane rings, which can proceed through radical intermediates. EPR spectroscopy is the primary technique for detecting and characterizing such paramagnetic species. While no EPR studies have been reported for this compound itself, it is conceivable that in certain reactions (e.g., photolysis or reaction with radical initiators), radical intermediates could be formed. EPR, often in conjunction with spin trapping techniques, could be used to identify the structure of these radicals, providing mechanistic insight into the strain-driven reactivity of the spiropentane core.
Application of Ultrafast Spectroscopy for Reaction Dynamics
The study of reaction dynamics in highly strained molecules like this compound and its derivatives can be significantly advanced through the application of ultrafast spectroscopy. These techniques, operating on femtosecond (10-15 s) to picosecond (10-12 s) timescales, are essential for observing the primary photochemical and photophysical events that govern the reactivity of these unique structures. The high ring strain inherent in the spiropentane core, estimated to be around 66 kcal/mol, predisposes these molecules to undergo rapid structural changes upon electronic excitation. acs.orgresearchgate.net
Ultrafast transient absorption spectroscopy is a primary tool for investigating these dynamics. nd.edursc.org In a typical experiment, a femtosecond laser pulse (the "pump") excites the molecule to a higher electronic state. A second, time-delayed "probe" pulse, often a broadband supercontinuum, monitors the changes in absorption of the sample as it evolves. By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of transient species, such as excited states and short-lived intermediates like diradicals, which are postulated in the photochemistry of strained rings. rsc.org
For derivatives of this compound, ultrafast spectroscopy can elucidate the mechanisms of key photochemical reactions, such as ring-opening and rearrangements. The initial excitation populates a Franck-Condon state, from which the molecule can rapidly evolve. Theoretical studies on the related, highly strained bicyclo[1.1.0]butane system suggest that upon photoexcitation, the molecule proceeds through conical intersections, which are regions of the potential energy surface where electronic states are degenerate, facilitating extremely fast, non-radiative decay back to the ground state. researchgate.net This process can lead to the formation of various photoproducts. Non-adiabatic molecular dynamics simulations on related bicyclic azoalkanes, which produce bicyclo[1.1.0]butanes upon denitrogenation, show that the reaction can be complete within 1 picosecond. acs.org
In the context of this compound derivatives, one could expect to observe dynamics related to the cleavage of the central C-C bond of the spiropentane moiety. This would likely lead to the formation of a diradical intermediate. The timescale for the formation of such an intermediate would be expected to be on the order of hundreds of femtoseconds, similar to the primary ring-opening of spironaphthopyran which occurs in approximately 300 fs. acs.org Subsequent evolution of this diradical intermediate, including potential rearrangements or reactions with other molecules, could then be tracked on the picosecond to microsecond timescale. For instance, in the photochemical ring-opening of spirocyclopropyl oxindoles, a triplet 1,3-diradical intermediate was identified with a lifetime of 22 microseconds. rsc.orgnih.gov
Time-resolved vibrational spectroscopy, such as time-resolved infrared (TRIR) spectroscopy, offers a complementary approach. rsc.orgrsc.org By probing the vibrational spectrum of the molecule as the reaction proceeds, TRIR can provide detailed structural information about the transient intermediates, helping to distinguish between different possible isomers or electronic states.
Illustrative Research Findings for a Hypothetical Spiropentane Derivative
To illustrate the type of data that could be obtained from an ultrafast spectroscopic study on a derivative of this compound, the following table summarizes hypothetical research findings for the photochemical ring-opening of a generic spiropentane derivative. These values are based on typical timescales and processes observed in the ultrafast studies of other strained cyclic and spirocyclic compounds.
| Process | Technique | Observed Timescale | Assignment |
|---|---|---|---|
| Excited State Decay | Femtosecond Transient Absorption | < 300 fs | Decay of the initially populated S1 excited state. |
| Intermediate Formation | Femtosecond Transient Absorption | 300 fs - 2 ps | Formation of a diradical intermediate from ring-opening. |
| Vibrational Cooling | Femtosecond Transient Absorption / TRIR | 5 - 20 ps | Vibrational energy dissipation from the "hot" intermediate to the solvent. |
| Intermediate Decay / Product Formation | Nanosecond Transient Absorption | 50 ns - 5 µs | Decay of the diradical intermediate to form stable photoproducts. |
Such detailed kinetic information is crucial for building a complete picture of the reaction mechanism, enabling researchers to understand how the unique strained structure of spiropentanes dictates their photochemical reactivity.
Applications of Spiro 2.2 Pentane Alcohols in Advanced Organic Synthesis and Materials Science
Spiro[2.2]pentane Alcohols as Versatile Building Blocks for Complex Molecules
Spiro[2.2]pentane alcohols, including 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, are increasingly recognized as versatile building blocks in organic synthesis. myskinrecipes.com Their highly rigid and well-defined three-dimensional structure makes them attractive starting points for creating complex molecules with a high fraction of sp³-hybridized carbon atoms, a desirable trait in modern drug discovery. nih.gov The presence of the hydroxyl group provides a convenient anchor for a wide array of chemical transformations, allowing for the extension of the molecular framework or the introduction of other functional groups.
The utility of these alcohols stems from the unique reactivity conferred by the strained spirocyclic system. acs.org Synthetic chemists leverage this reactivity to construct intricate molecular frameworks that would be challenging to access through other means. The spiro[2.2]pentane unit can serve as a non-planar bioisostere for more common cyclic or aromatic groups, enabling the exploration of new chemical space in medicinal chemistry and agrochemicals. chemenu.com The transformation of the alcohol functionality, for instance, through oxidation to the corresponding ketone (1-{spiro[2.2]pentan-1-yl}ethan-1-one) or conversion to a leaving group, opens up pathways for carbon-carbon and carbon-heteroatom bond formation, further expanding its synthetic potential. americanelements.comyoutube.com
Synthesis of Conformationally Constrained Analogues for Medicinal Chemistry Research
The rigid nature of the spiro[2.2]pentane scaffold is a significant asset in medicinal chemistry, where controlling molecular conformation is key to understanding and modulating biological activity. nih.govresearchgate.net By incorporating this motif, researchers can lock the relative orientation of substituents, thereby reducing the entropic penalty upon binding to a biological target and potentially increasing potency and selectivity.
Spiro[2.2]pentane alcohols are valuable precursors for creating conformationally restricted mimics of known biologically active compounds. The defined spatial arrangement of functional groups emerging from the spiro core allows for the precise imitation of the bioactive conformation of a natural ligand or drug. For example, the spiro[2.2]pentane framework has been successfully employed as a dissymmetric scaffold to generate constrained analogues of the neurotransmitter L-glutamic acid. acs.orgnih.gov These analogues aim to mimic specific folded conformations of glutamic acid to achieve selective interactions with its various receptor subtypes. nih.gov
A significant application of spiro[2.2]pentane scaffolds is in the design of novel amino acid and nucleoside analogues. nih.govnih.gov The synthesis of 1-aminospiro[2.2]pentyl-1,4-dicarboxylic acids showcases the use of the spiro[2.2]pentane unit to create rigid glutamate (B1630785) analogues. acs.orgnih.gov These compounds restrict the molecule's flexibility, allowing for a detailed investigation of the structure-activity relationship at glutamate receptors. nih.gov
Similarly, spiro[2.2]pentane mimics of nucleosides, such as analogues of 2'-deoxyadenosine (B1664071) and 2'-deoxyguanosine, have been synthesized. nih.govresearchgate.net In these structures, the spirocyclic core replaces the furanose sugar ring of natural nucleosides. The synthesis of all possible stereoisomers allows for a thorough exploration of how the precise three-dimensional arrangement of the nucleobase and the functional groups (mimicking the hydroxyls of the sugar) affects biological activity. nih.gov Some of these analogues have demonstrated modest inhibitory activity against viruses like human cytomegalovirus (HCMV) and Epstein-Barr virus (EBV). nih.govresearchgate.net
Table 1: Examples of Spiro[2.2]pentane-Based Biological Mimics
| Parent Compound | Spiro[2.2]pentane Analogue | Therapeutic/Research Area | Key Findings | References |
| L-Glutamic Acid | 1-Aminospiro[2.2]pentyl-1,4-dicarboxylic acids | Neuroscience | Conformationally constrained analogues for studying glutamate receptor selectivity. | acs.orgnih.gov |
| 2'-Deoxyadenosine | Spiropentane (B86408) Adenine Analogues | Antiviral Research | Proximal and medial-syn isomers showed modest inhibition of HCMV and EBV. | nih.govresearchgate.net |
| 2'-Deoxyguanosine | Spiropentane Guanine Analogues | Antiviral Research | The distal isomer was identified as an anti-EBV agent. | nih.govresearchgate.net |
Integration of Spiro[2.2]pentane Scaffolds into Natural Product Syntheses
The application of activated cyclopropane (B1198618) intermediates, which are structurally related to spiro[2.2]pentanes, has been reviewed as a viable strategy in the synthesis of natural products such as carbohydrates and amino acids. acs.org While direct incorporation of a pre-formed this compound into a complex natural product is an emerging area, the use of related strained spirocyclic systems, such as oxaspiro[2.2]pentanes, has been demonstrated. nih.gov For example, the rearrangement of oxaspiro[2.2]pentanes to cyclobutanones has been a key step in the synthesis of carbocyclic analogues of the antiviral natural product oxetanocin and in the total synthesis of the steroid (+)-equilenin. nih.gov These examples highlight the potential of harnessing the strain energy of small spirocyclic rings to build up the core structures of complex natural products, suggesting a promising future role for spiro[2.2]pentane alcohols in this field.
Potential in Polymer Chemistry via Strain-Driven Ring-Opening Polymerization
The spiro[2.2]pentane system is characterized by a significant amount of ring strain, estimated to be around 65 kcal/mol. This high strain energy makes it a thermodynamically attractive candidate for strain-driven ring-opening polymerization (ROP). While the ROP of less strained cyclic monomers like lactones and norbornenes is well-established, the polymerization of highly strained hydrocarbons like spiropentanes represents a frontier in polymer chemistry. rsc.orgnih.gov
The polymerization would likely proceed via cleavage of one of the cyclopropane rings, driven by the release of steric and angle strain, to generate a linear polymer with repeating cyclobutane (B1203170) units in the backbone. The this compound, with its functional handle, could serve as a functionalized monomer. The hydroxyl group could be used to attach initiating species or could be protected and carried through the polymerization to be deprotected later, yielding a functional polymer. Such polymers would be expected to have unique thermal and mechanical properties due to their novel backbone architecture. While the direct ROP of a monomer like this compound is not yet widely reported, the principle is based on the successful ROP of other strained rings, suggesting a significant potential for developing new materials. rsc.org
Exploration in Materials Science for Novel Architectures
The structural properties of the spiro[2.2]pentane core inspire the design of novel materials beyond linear polymers. solubilityofthings.com The rigid, compact, and three-dimensional nature of the scaffold is being explored for the creation of unique molecular architectures. In materials science, these spirocyclic units can act as rigid nodes or linkers in the construction of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). The defined exit vectors of substituents from the spiro core could lead to materials with highly ordered and predictable pore structures.
Furthermore, the incorporation of spiro[2.2]pentane units into the side chains or backbones of polymers can dramatically influence the material's bulk properties, such as its glass transition temperature, thermal stability, and mechanical strength. The introduction of such a rigid, sp³-rich motif can disrupt chain packing, leading to materials with higher free volume and potentially altered gas permeability properties. As synthetic methodologies for functionalized spiro[2.2]pentanes like this compound become more robust, their exploration in advanced materials science for applications in separations, catalysis, and electronics is expected to grow. nih.gov
Future Perspectives and Emerging Research Directions for 2 Spiro 2.2 Pentan 1 Yl Ethan 1 Ol Research
Development of Highly Enantioselective Synthetic Routes to Spiro[2.2]pentane Alcohols
The synthesis of enantiomerically pure spiro[2.2]pentane alcohols is a critical area of research, as the stereochemistry of these compounds can significantly influence their biological activity and material properties. While diastereoselective methods for the synthesis of related oxaspiro[2.2]pentanes have been established, achieving high enantioselectivity remains a challenge.
Current research focuses on several promising strategies. One approach involves the asymmetric epoxidation of cyclopropene (B1174273) precursors. For instance, Sharpless and Jacobsen epoxidation conditions have been employed to produce optically active oxaspiro[2.2]pentanes, which can then be converted to the corresponding alcohols. However, the enantiomeric excess achieved with these methods can be modest, indicating a need for more selective catalysts.
Another strategy involves the use of chiral auxiliaries or catalysts in carbometalation reactions of cyclopropenes. acs.org The addition of an organometallic reagent to a cyclopropene bearing a chiral directing group can control the facial selectivity of the addition, leading to the formation of a single diastereomer of the resulting spiropentane (B86408). acs.org Subsequent functional group manipulations can then yield the desired enantiomerically pure spiro[2.2]pentane alcohol. A recent study demonstrated that a strongly chelating alcohol derivative could direct a fully diastereoselective carbometalation, highlighting the potential of this approach. acs.org
Future efforts in this area will likely focus on the design of novel chiral ligands for metal-catalyzed reactions and the development of organocatalytic methods that can provide high levels of enantiocontrol. The ultimate goal is to develop practical and scalable synthetic routes that can provide access to a wide range of enantiomerically pure spiro[2.2]pentane alcohols for further investigation.
Table 1: Strategies for Enantioselective Synthesis of Spiro[2.2]pentane Derivatives
| Method | Description | Key Findings/Challenges |
| Asymmetric Epoxidation | Use of chiral catalysts (e.g., Sharpless, Jacobsen) to epoxidize cyclopropene precursors, followed by rearrangement to cyclobutanones and subsequent conversion to alcohols. | Modest enantiomeric excess has been observed, suggesting a need for more selective catalysts. |
| Chiral Auxiliaries in Carbometalation | Attachment of a chiral auxiliary to a cyclopropene to direct the stereoselective addition of an organometallic reagent. acs.org | A strongly chelating alcohol directing group can achieve full diastereoselectivity. acs.org |
| Organocatalysis | The use of small organic molecules as catalysts for asymmetric transformations. rsc.org | This is an emerging area with potential for high enantioselectivity in the synthesis of spiropyrazolones, which could be adapted for spiro[2.2]pentane systems. rsc.org |
Exploration of Novel Catalytic Systems for Strain-Release Functionalizations
The high degree of ring strain in spiro[2.2]pentanes makes them susceptible to ring-opening reactions, a property that can be harnessed for the synthesis of more complex molecules. nih.gov The development of novel catalytic systems that can control the regioselectivity and stereoselectivity of these strain-release functionalizations is a key area of future research.
One major mode of reactivity for oxaspiro[2.2]pentanes, precursors to spiro[2.2]pentane alcohols, is the Lewis acid-mediated rearrangement to cyclobutanones. This transformation is driven by the release of ring strain and the formation of a stable carbonyl group. Future work will likely explore a wider range of Lewis acids and reaction conditions to optimize the efficiency and substrate scope of this rearrangement.
Another important reaction pathway is the base-induced elimination of spiroepoxides to form vinyl cyclopropanes. The choice of base can influence the regioselectivity of this reaction, providing access to different olefin isomers. The development of catalytic systems that can favor one regioisomer over the other would be a significant advancement.
Furthermore, the use of transition metal catalysis for the functionalization of spiro[2.2]pentanes is a promising avenue. For instance, palladium-catalyzed carbonylation has been used to introduce a carboxylic acid group into a spirocyclic system. mdpi.com The exploration of other transition metal-catalyzed cross-coupling reactions could lead to the development of new methods for the direct C-H functionalization of the spiro[2.2]pentane core.
Recent research has also highlighted the potential of photoredox catalysis for strain-release radical spirocyclizations, providing access to functionalized spirocyclobutanes. thieme-connect.de Adapting these methods to spiro[2.2]pentane systems could open up new synthetic possibilities.
Table 2: Catalytic Systems for Strain-Release Functionalization
| Catalytic System | Transformation | Key Features |
| Lewis Acids | Rearrangement of oxaspiro[2.2]pentanes to cyclobutanones. | Driven by strain release and formation of a C=O bond. |
| Bases | Elimination of spiroepoxides to form vinyl cyclopropanes. | Regioselectivity can be controlled by the choice of base. |
| Transition Metals | Cross-coupling and carbonylation reactions. mdpi.com | Enables direct functionalization of the spirocyclic core. mdpi.com |
| Photoredox Catalysis | Radical spirocyclizations. thieme-connect.de | Provides access to functionalized spirocycles under mild conditions. thieme-connect.de |
Investigation of Spiro[2.2]pentane Alcohols in Mechanochemical Transformations
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a sustainable and often more efficient alternative to traditional solvent-based synthesis. The investigation of spiro[2.2]pentane alcohols in mechanochemical transformations is an emerging research area with significant potential.
The high reactivity of strained molecules like spiro[2.2]pentanes makes them particularly well-suited for mechanochemical activation. The mechanical energy supplied by ball milling can be sufficient to overcome the activation barrier for ring-opening reactions, potentially leading to novel reaction pathways that are not accessible under thermal conditions.
A recent study demonstrated a mechanochemical method for the nucleophilic substitution of alcohols via isouronium intermediates. chemrxiv.org This approach, which involves the activation of the alcohol with a formamidinium salt, could be applied to 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol to facilitate its reaction with a variety of nucleophiles. The solvent-free nature of mechanochemistry would be particularly advantageous for these reactions, reducing waste and simplifying purification. chemrxiv.org
Future research in this area could explore a range of mechanochemical transformations of spiro[2.2]pentane alcohols, including:
Ring-opening polymerizations: The strain in the spiro[2.2]pentane core could be harnessed to drive the polymerization of these molecules, leading to the formation of novel polymers with unique properties.
Cocrystal formation: Mechanochemical grinding could be used to prepare cocrystals of spiro[2.2]pentane alcohols with other molecules, potentially leading to materials with enhanced physical properties, such as solubility and stability.
Catalyst-free reactions: The high reactivity of spiro[2.2]pentanes may allow for certain transformations to occur under mechanochemical conditions without the need for a catalyst, further enhancing the sustainability of the process.
Advancements in Computational Prediction and Design of Novel Spiro[2.2]pentane Structures with Tailored Reactivity
Computational chemistry plays an increasingly important role in modern chemical research, enabling the prediction of molecular properties and the design of new molecules with desired reactivity. For spiro[2.2]pentane systems, computational methods can provide valuable insights into their unique electronic structure and strain energy, which govern their chemical behavior.
Quantum mechanical calculations can be used to model the reaction pathways of spiro[2.2]pentane derivatives, helping to rationalize experimentally observed reactivity and predict the outcome of new reactions. For example, computational studies can elucidate the mechanism of the Lewis acid-catalyzed rearrangement of oxaspiro[2.2]pentanes, providing information about the structure and stability of the key carbocation intermediate.
Furthermore, computational methods can be used to design novel spiro[2.2]pentane structures with tailored reactivity. By systematically modifying the substituents on the spiro[2.2]pentane core, it is possible to tune the strain energy and electronic properties of the molecule, thereby influencing its reactivity in a predictable manner. This in silico design approach can accelerate the discovery of new spiro[2.2]pentane-based building blocks for specific applications.
Molecular dynamics simulations can also be employed to study the conformational behavior of spiro[2.2]pentane-containing molecules and their interactions with other molecules, such as enzymes or receptors. This information is crucial for the design of new drugs and materials based on the spiro[2.2]pentane scaffold.
Table 3: Computational Methods in Spiro[2.2]pentane Research
| Computational Method | Application | Insights Gained |
| Quantum Mechanics (e.g., DFT) | Modeling reaction pathways, predicting reactivity. | Understanding reaction mechanisms, designing molecules with tailored reactivity. |
| Molecular Dynamics | Simulating conformational behavior and intermolecular interactions. researchgate.net | Predicting binding affinities, understanding the behavior of spiro[2.2]pentane-containing materials. researchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Relating molecular structure to biological activity. | Designing more potent and selective bioactive compounds. |
Expansion into Supramolecular Chemistry and Nanotechnology Applications
The rigid and well-defined three-dimensional structure of the spiro[2.2]pentane scaffold makes it an attractive building block for the construction of complex supramolecular assemblies and nanomaterials. The ability to introduce functional groups at specific positions on the spiro[2.2]pentane core provides a high degree of control over the self-assembly process.
In supramolecular chemistry, spiro[2.2]pentane derivatives can be used as scaffolds for the design of host molecules that can selectively bind guest molecules. The rigid nature of the spiro[2.2]pentane unit can preorganize the binding sites of the host, leading to high affinity and selectivity.
In nanotechnology, spiro[2.2]pentane-containing molecules can be used as building blocks for the construction of a variety of nanomaterials, including:
Molecular wires and switches: The spiro[2.2]pentane unit can act as a rigid spacer in molecular wires, facilitating electron transfer over long distances. By incorporating photochromic or redox-active groups, it may be possible to create molecular switches that can be controlled by external stimuli.
Self-assembled monolayers (SAMs): Spiro[2.2]pentane-based thiols can be used to form highly ordered SAMs on gold surfaces. These SAMs can be used to modify the properties of the surface, such as its wettability or biocompatibility.
Nanoparticles and drug delivery systems: The hydrophobic spiro[2.2]pentane core can be incorporated into amphiphilic molecules that self-assemble into nanoparticles or micelles in aqueous solution. kent.ac.uk These nanomaterials can be used to encapsulate and deliver drugs to specific targets in the body. kent.ac.uk
The future of spiro[2.2]pentane research in these areas will involve the synthesis of more complex and functionalized derivatives and the detailed characterization of their self-assembly behavior and material properties. The unique combination of rigidity, reactivity, and three-dimensionality offered by the spiro[2.2]pentane scaffold will undoubtedly lead to the development of new and innovative applications in supramolecular chemistry and nanotechnology.
Q & A
Basic Research Questions
Q. What synthetic routes are established for 2-{Spiro[2.2]pentan-1-yl}ethan-1-ol, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via photochemical or catalytic methods. For example, photochemical synthesis using benzoyl precursors under UV light yields spirocyclic structures by forming strained rings, as demonstrated in the synthesis of benzoyl spiro[2.2]pentanes (yield: 70–85%) . Catalytic approaches, such as iron-mediated cyclization (e.g., using Bu₄[Fe(CO)₃NO] in 1,2-DCE at 80°C), achieve moderate yields (~59%) but require precise control of anhydrous conditions and stoichiometry .
- Data Comparison :
| Method | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Photochemical | UV light | THF/MeOH | 25 | 70–85 | >95 |
| Iron-mediated | Bu₄[Fe(CO)₃NO] | 1,2-DCE | 80 | 59 | 95 |
Q. How can spectroscopic techniques confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Protons on the spiro carbon exhibit distinct splitting patterns due to restricted rotation. For example, a singlet at δ 1.63 ppm (6H) in bicyclo[1.1.1]pentane derivatives indicates equivalent methylene groups .
- ¹³C NMR : Spiro carbons appear as unique signals (e.g., δ 50.4 ppm for bridgehead carbons) .
- IR Spectroscopy : Hydroxyl stretches (ν ~3331 cm⁻¹) and sp³ C-H vibrations (~2960 cm⁻¹) confirm alcohol functionality and spirocyclic geometry .
Advanced Research Questions
Q. What challenges arise in achieving stereochemical control during spirocyclic synthesis?
- Answer : The rigid spiro framework limits conformational flexibility, complicating stereoselective bond formation. Photochemical methods (e.g., irradiation of ketones) often produce racemic mixtures, necessitating chiral auxiliaries or kinetic resolution . Catalytic asymmetric synthesis using transition metals (e.g., Fe or Pd) may improve enantiomeric excess but requires optimization of ligand-metal coordination .
Q. How can computational chemistry aid in understanding the reactivity of spirocyclic systems?
- Answer : Density Functional Theory (DFT) calculations predict transition states and electron density distribution in strained spiro systems. For example, molecular modeling of bicyclo[1.1.1]pentane derivatives reveals high ring strain (~30 kcal/mol), influencing reactivity in nucleophilic substitutions .
Q. What purification strategies are effective for isolating this compound from complex mixtures?
- Answer : Dry-flash chromatography (hexane/ethyl acetate gradients) effectively separates polar hydroxyl groups from nonpolar byproducts . Recrystallization in hexane/EtOAC (8:2) enhances purity to >95%, as confirmed by HPLC .
Q. Are there bioactive derivatives of this compound, and how are they synthesized?
- Answer : Analogues like 2-[cyclopentyl({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl})amino]ethan-1-ol (CAS 1275479-06-5) show potential as kinase inhibitors. Synthesis involves coupling spiro intermediates with heterocyclic amines via Mitsunobu or Ullmann reactions .
Data Contradictions and Considerations
- Synthesis Yields : Photochemical methods ( ) report higher yields (70–85%) compared to catalytic approaches (59% in ), likely due to reduced side reactions in light-driven pathways.
- Purity : Most methods achieve ~95% purity, but residual solvents (e.g., THF or DCE) may require additional azeotropic distillation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
